molecular formula C17H10FN3O3 B2968420 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 922098-93-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2968420
CAS No.: 922098-93-9
M. Wt: 323.283
InChI Key: CVYXVPDISAQYEI-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a fluorobenzamide moiety

Biochemical Analysis

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory activity on Src kinase .

Cellular Effects

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma . The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy .

Molecular Mechanism

It is known that benzofuran derivatives can act as substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to produce sustained stimulant-like effects in rats .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran compounds are known to interact with various targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is often synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzofuran and oxadiazole intermediates are then coupled with a fluorobenzamide derivative using a coupling agent such as EDC∙HCl and HOBt to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various types of chemical reactions:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their antimicrobial properties.

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is unique due to the combination of its structural features, which confer distinct biological activities and potential applications. The presence of the benzofuran and oxadiazole rings, along with the fluorobenzamide moiety, makes it a versatile compound with a broad spectrum of research and industrial applications.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYXVPDISAQYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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